molecular formula C20H20N2O3S2 B10872419 Methyl 2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate

Methyl 2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate

Cat. No.: B10872419
M. Wt: 400.5 g/mol
InChI Key: FWCHFYXRPGQMQN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate is a complex organic compound with a unique structure that combines elements of cycloheptane, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cycloheptane ring, followed by the introduction of the thieno and pyrimidine moieties. The final step involves the sulfanyl group attachment and esterification to form the methyl ester.

    Cycloheptane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Thieno and Pyrimidine Ring Introduction: These rings can be introduced via condensation reactions using thiophene and pyrimidine derivatives.

    Sulfanyl Group Attachment: The sulfanyl group is typically introduced through nucleophilic substitution reactions.

    Esterification: The final esterification step involves reacting the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. The compound’s structure suggests it could interact with various biological targets, offering therapeutic potential.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Methyl 2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Methyl 2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate is unique due to its combination of cycloheptane, thieno, and pyrimidine rings, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[(3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate

InChI

InChI=1S/C20H20N2O3S2/c1-25-16(23)12-26-20-21-18-17(14-10-6-3-7-11-15(14)27-18)19(24)22(20)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3

InChI Key

FWCHFYXRPGQMQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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